Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate typically involves the formation of the thiazole ring followed by esterification. One common method includes the reaction of 2-aminothiazole with 4-hydroxybenzaldehyde to form the intermediate compound, which is then esterified with diethyl malonate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using catalysts to increase yield and efficiency. The use of microwave-assisted synthesis (MAOS) has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate is unique due to its specific ester functional groups and the presence of the thiazole ring, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
CAS No. |
76510-83-3 |
---|---|
Molecular Formula |
C17H19NO5S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
diethyl 2-methyl-2-[4-(1,3-thiazol-2-yloxy)phenyl]propanedioate |
InChI |
InChI=1S/C17H19NO5S/c1-4-21-14(19)17(3,15(20)22-5-2)12-6-8-13(9-7-12)23-16-18-10-11-24-16/h6-11H,4-5H2,1-3H3 |
InChI Key |
PCJYQWSZUIMKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=C(C=C1)OC2=NC=CS2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.